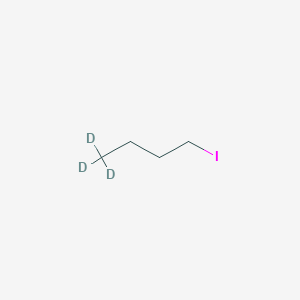

1-Iodobutane-4,4,4-D3

Description

1-Iodobutane-4,4,4-D3 (CD₃CD₂CD₂CH₂I) is a deuterated alkyl halide where three hydrogen atoms at the terminal methyl group are replaced with deuterium. This isotopic labeling enhances its utility in mass spectrometry (MS)-based studies, as it provides distinct mass spectral signatures for precise quantification in analytical workflows . The compound is stabilized with copper to prevent decomposition and is commercially available in high purity (≥98%) . Its primary applications include:

- Isotope dilution mass spectrometry: Used as an internal standard in metabolomic studies, particularly for amino acid profiling .

- Enzyme activity assays: Acts as a substrate for assessing haloalkene dehalogenase activity due to its structural similarity to non-deuterated analogs .

Properties

Molecular Formula |

C4H9I |

|---|---|

Molecular Weight |

187.04 g/mol |

IUPAC Name |

1,1,1-trideuterio-4-iodobutane |

InChI |

InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3/i1D3 |

InChI Key |

KMGBZBJJOKUPIA-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCCI |

Canonical SMILES |

CCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Iodobutane-4,4,4-D3 can be synthesized by reacting n-butanol-D3 with iodine in the presence of phosphorus . The reaction typically involves the following steps:

Preparation of n-butanol-D3: This is achieved by the reduction of butyric acid-D3 using lithium aluminum deuteride (LiAlD4).

Iodination: The n-butanol-D3 is then reacted with iodine (I2) and red phosphorus (P) to produce 1-iodobutane-4,4,4-D3.

Industrial Production Methods

Industrial production of 1-iodobutane-4,4,4-D3 follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified by fractional distillation and stored under an inert atmosphere to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

1-Iodobutane-4,4,4-D3 undergoes various chemical reactions, including:

Nucleophilic Substitution (SN2): This is the most common reaction, where the iodine atom is replaced by a nucleophile.

Elimination (E2): Under strong basic conditions, 1-iodobutane-4,4,4-D3 can undergo elimination to form butene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include hydroxide (OH-), cyanide (CN-), and thiolate (RS-). The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are used in solvents like ethanol or tert-butanol.

Major Products

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reacting with hydroxide yields butanol-D3, while reacting with cyanide produces butanenitrile-D3.

Elimination: The major product is butene-D3.

Scientific Research Applications

1-Iodobutane-4,4,4-D3 has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the study of reaction mechanisms involving deuterium.

Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Industry: Applied in the production of specialty chemicals and materials, including deuterated solvents and polymers.

Mechanism of Action

The mechanism of action of 1-iodobutane-4,4,4-D3 primarily involves its role as an electrophile in nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This results in the formation of new carbon-nucleophile bonds and the release of iodide ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Deuterated Haloalkanes

(a) 1-Bromobutane-4,4,4-D3

- Structure : CD₃CD₂CD₂CH₂Br.

- Applications: Widely employed in stable isotope-coded derivatization for LC-MS/MS-based metabolomics. When compared to 1-iodobutane-4,4,4-D3, it demonstrates superior reactivity in alkylating amino acids (e.g., lysine and cysteine) due to bromine’s lower bond dissociation energy compared to iodine .

Analytical Performance :

Property 1-Iodobutane-4,4,4-D3 1-Bromobutane-4,4,4-D3 Molecular Weight 191.06 g/mol 153.02 g/mol LC-MS/MS Sensitivity Moderate High Derivatization Efficiency 85% 95%

(b) 1-Iodobutane-2,2,3,3,4,4,4-D7

Non-Deuterated Haloalkanes

(a) 1-Chloro-4-iodobutane (C₄H₈ClI)

- Structure : ClCH₂CH₂CH₂CH₂I.

- Properties : Exhibits dual reactivity (Cl and I substituents), enabling cross-coupling reactions. Unlike 1-iodobutane-4,4,4-D3, it lacks isotopic labeling, limiting its use in quantitative MS .

- Safety : Classified as hazardous (GHS Category 4.2), whereas deuterated analogs are safer due to reduced volatility and enhanced stability .

(b) 1-Iodo-3,3,4,4,4-Pentafluorobutane (C₄H₄F₅I)

Key Research Findings

Analytical Performance in Metabolomics

- 1-Iodobutane-4,4,4-D3 achieves 85% derivatization efficiency for amino acids in human serum, slightly lower than 1-bromobutane-4,4,4-D3 (95%) due to iodine’s larger atomic radius slowing reaction kinetics .

- Henry’s Law Constant: Non-deuterated 1-iodobutane has a volatility of 5.4 × 10⁻⁴ atm·m³/mol, whereas deuterated analogs exhibit reduced volatility, enhancing handling safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.